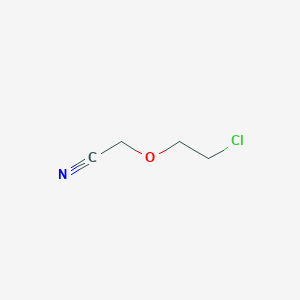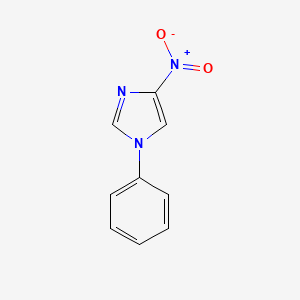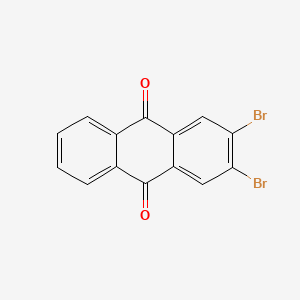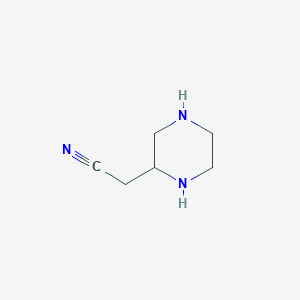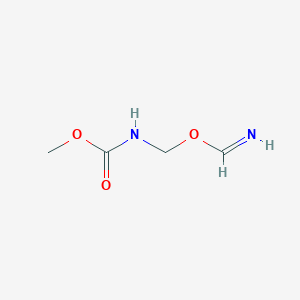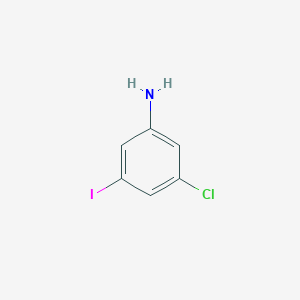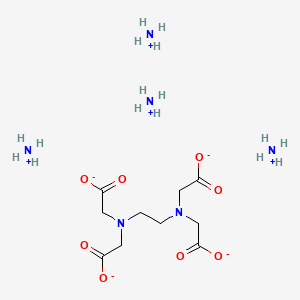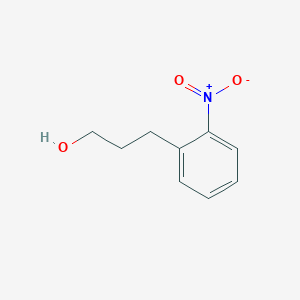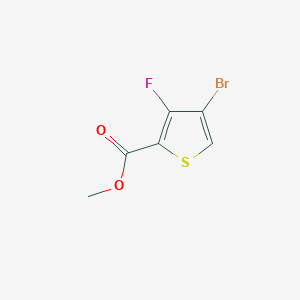
Methyl 4-bromo-3-fluorothiophene-2-carboxylate
Übersicht
Beschreibung
“Methyl 4-bromo-3-fluorothiophene-2-carboxylate” is a chemical compound with the CAS number 395664-56-9 . It is used in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of “Methyl 4-bromo-3-fluorothiophene-2-carboxylate” involves the use of tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane . The mixture is heated at reflux under N2 overnight . The reaction shows a loss of starting material and clean conversion to a less polar desired product .Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-3-fluorothiophene-2-carboxylate” is represented by the Inchi Code: 1S/C6H5BrFO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,11H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-bromo-3-fluorothiophene-2-carboxylate” are complex and involve several steps . For example, one synthesis step involves the alkylation of methyl 4-bromo-3-fluorothiophene-2-carboxylate with N-acetylmorpholine .Physical And Chemical Properties Analysis
“Methyl 4-bromo-3-fluorothiophene-2-carboxylate” is a solid at room temperature . It has a molecular weight of 240.07 . The compound has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 0.168 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
- Facile Synthesis : Methyl 4-bromo-3-fluorothiophene-2-carboxylate is synthesized through methods like the Schiemann reaction, offering a route for producing fluorothiophenes efficiently (Pomerantz & Turkman, 2008).
- Building Blocks for Electronics : Its derivatives, such as 3-fluoro-4-hexylthiophene, have been studied for their potential in tuning the electronic properties of conjugated polythiophenes, which are significant in the field of organic electronics (Gohier, Frère, & Roncali, 2013).
Chemical Reactions and Analysis
- Reagent for HPLC : Compounds like 3-bromomethyl-6, 7-dimethoxy-1-methyl-2(1H)-quinoxalinone, which are structurally similar, have been developed as fluorogenic reagents for carboxylic acids in high-performance liquid chromatography (HPLC) (Yamaguchi et al., 1985).
- Catalysis and Synthesis : It's used in palladium-catalysed direct heteroarylations, showing utility in forming biheteroaryls in high yields, which is crucial in advanced organic synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).
Potential in Medicinal Chemistry
- Antipathogenic Activity : Derivatives of methyl 4-bromo-3-fluorothiophene-2-carboxylate have been studied for their interaction with bacterial cells, demonstrating significant potential in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIOEHSFRAGWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573780 | |
| Record name | Methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
CAS RN |
395664-56-9 | |
| Record name | Methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



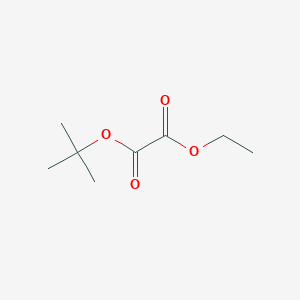
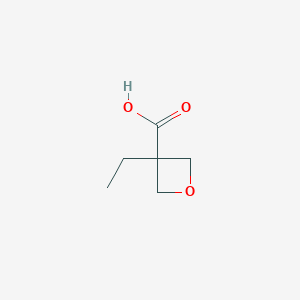
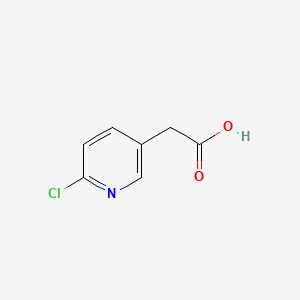
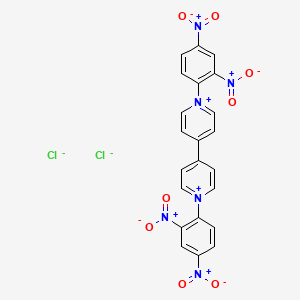
![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)
